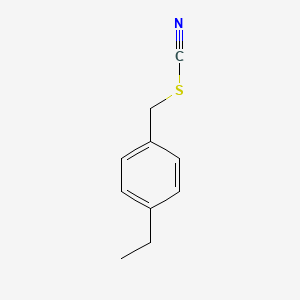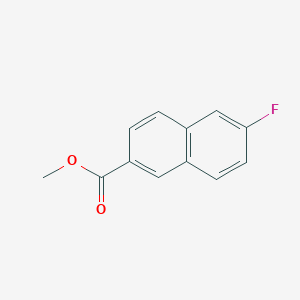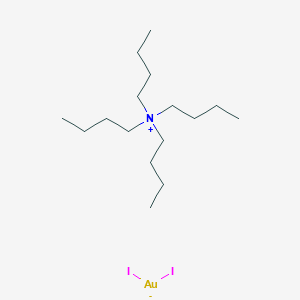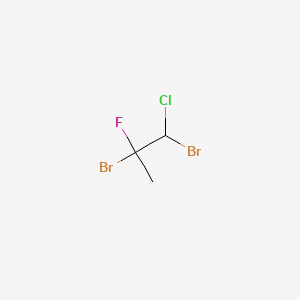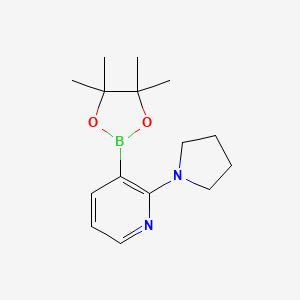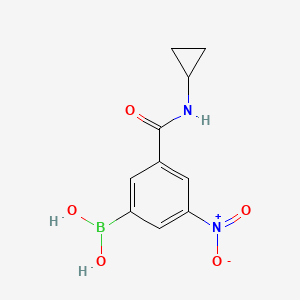
(3-(环丙基氨基甲酰基)-5-硝基苯基)硼酸
描述
(3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C10H11BN2O5 and its molecular weight is 250.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
传感应用
硼酸: 因其与二醇和氟化物或氰化物阴离子等强路易斯碱相互作用的能力而闻名。这种相互作用是它们在各种传感应用中的基础,这些应用可以是均相测定或非均相检测。 检测可以在传感材料的界面或样品本体内进行 .
生物标记
硼酸与蛋白质的相互作用使其能够用于生物标记。 这种应用对于实时跟踪和观察生物过程至关重要,它可以深入了解细胞功能和蛋白质动力学 .
蛋白质操作和修饰
硼酸有助于蛋白质的操作和修饰。这在蛋白质组学等研究领域特别有用,在蛋白质组学领域,了解蛋白质功能和结构至关重要。 修饰可能包括改变蛋白质表达水平或氨基酸残基的化学修饰 .
治疗开发
硼酸与二醇的关键相互作用也延伸到治疗剂的开发。 硼酸已被探索用于创建新的药物和治疗方法,特别是在靶向涉及糖蛋白或酶的疾病方面 .
分离技术
硼酸因其选择性结合特性而被用于分离技术。 这种应用在生物分子的纯化中很重要,例如蛋白质和核酸,这是各种分析和制备过程中的一个关键步骤 .
控释系统
在药物递送领域,硼酸已被用于开发控释系统。 例如,它们已被掺入聚合物中以控制胰岛素的释放,这可能是糖尿病治疗的突破 .
作用机制
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including proteins and enzymes .
Mode of Action
The compound (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid, like other boronic acids, is known to form tetravalent boronate complexes through the coordination of an electron-pair donating moiety of an active site amino acid residue . This interaction can lead to changes in the target’s function.
Biochemical Pathways
Boronic acids are known to participate in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of organoboron compounds with organic halides or triflates using a palladium catalyst .
Pharmacokinetics
It is known that boronic acids and their esters are sensitive to hydrolysis under mild acidic or basic conditions .
Result of Action
The formation of boronate complexes can potentially alter the function of target molecules, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid. For instance, the compound’s stability can be affected by pH, as boronic acids and their esters are sensitive to hydrolysis under mild acidic or basic conditions . Additionally, the efficacy of the compound in Suzuki–Miyaura cross-coupling reactions can be influenced by the presence of a palladium catalyst .
属性
IUPAC Name |
[3-(cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O5/c14-10(12-8-1-2-8)6-3-7(11(15)16)5-9(4-6)13(17)18/h3-5,8,15-16H,1-2H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOBGRNHHLTXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661230 | |
| Record name | [3-(Cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-86-4 | |
| Record name | B-[3-[(Cyclopropylamino)carbonyl]-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



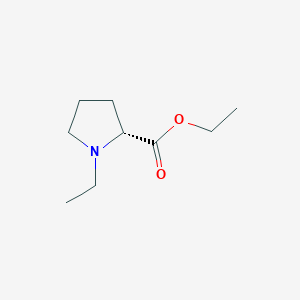

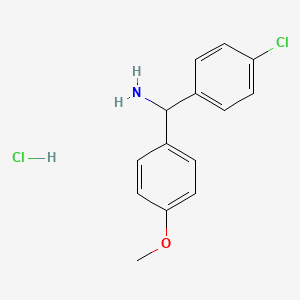
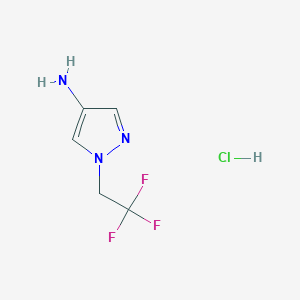
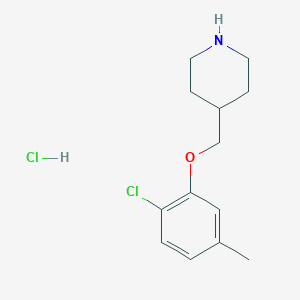
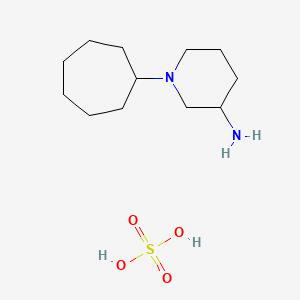
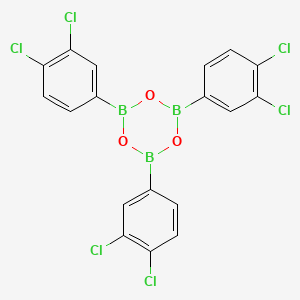
![7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate](/img/structure/B1451366.png)
